molecular formula C9H11NO4S B053720 Methyl 2-(sulfamoylmethyl)benzoate CAS No. 112941-26-1

Methyl 2-(sulfamoylmethyl)benzoate

Cat. No. B053720
M. Wt: 229.26 g/mol
InChI Key: DBOUFTHAEAVMJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(sulfamoylmethyl)benzoate involves multiple steps, including etherification, sulfonyl chloride formation, amine and esterification reactions. One study optimized these reactions, achieving a high total yield, thereby improving the efficiency of the synthesis process for related compounds (Xu, Guo, Li, & Liu, 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl 2-(sulfamoylmethyl)benzoate exhibits interesting characteristics. For example, certain molecules demonstrate intramolecular sulfur(II)—oxygen interaction, with skew and distorted twist conformations affecting molecular geometry and interaction distances (Kucsman, Kapovits, Párkányi, & Kălmăn, 1984). These structural insights are crucial for understanding the reactivity and stability of such compounds.

Chemical Reactions and Properties

Compounds related to Methyl 2-(sulfamoylmethyl)benzoate engage in various chemical reactions, including those involving intramolecular interactions and phase transfer catalysis, leading to the formation of unique sulfur-containing pheromones and other products. These reactions underscore the compound's potential in synthetic organic chemistry and applications in creating bioactive molecules (Robbins et al., 2003).

Physical Properties Analysis

The physical properties of Methyl 2-(sulfamoylmethyl)benzoate and related compounds are closely tied to their molecular structure. For example, intramolecular hydrogen bonding and molecular geometry significantly influence the melting points, solubility, and other physical characteristics of these compounds. Understanding these properties is essential for their practical application in various fields (Kimura & Hourai, 2005).

Scientific Research Applications

  • Structural Studies and Molecular Interactions :

    • A study by Kucsman et al. (1984) explored the molecular structures of related compounds, focusing on sulfur(IV)-oxygen interaction in sulphoxides and sulphilimines. This research provides insights into the planar, equatorial, and skew conformations influenced by steric and conjugative effects and sulfur(II)-oxygen interaction (Kucsman et al., 1984).
  • Environmental Impact and Stability :

    • Neary and Michael (1989) investigated the effect of sulfometuron methyl, a compound closely related to methyl 2-(sulfamoylmethyl)benzoate, on groundwater and stream quality. Their findings suggest a lack of significant residue movement due to low application rates and rapid hydrolysis in acidic environments (Neary & Michael, 1989).
  • Crystal Engineering and Phase Transitions :

    • Johnstone et al. (2010) discussed how methyl 2-(carbazol-9-yl)benzoate, exhibiting a high-Z′ structure, undergoes a phase transition under high pressure, illustrating the role of pressure in crystal engineering and the impact on molecular conformations (Johnstone et al., 2010).
  • Synthesis and Optimization Processes :

    • Xu et al. (2018) focused on optimizing the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, a derivative of the compound , demonstrating improved yields and efficiency in the production process (Xu et al., 2018).
  • Potential Applications in Agriculture and Pest Management :

    • Robbins et al. (2003) identified methyl 2-(methylthio)benzoate as a unique sulfur-containing sex pheromone in an insect species, highlighting its potential application in pest control and agricultural practices (Robbins et al., 2003).
    • Feng and Zhang (2017) discussed how methyl benzoate, a similar compound, can be an efficient and environmentally friendly pesticide, suggesting potential applications of methyl 2-(sulfamoylmethyl)benzoate in green pest control (Feng & Zhang, 2017).
  • Pharmaceutical Applications and Bioactive Properties :

    • A study by Farooq and Ngaini (2019) on methyl-2-formyl benzoate, a related compound, highlighted its various pharmacological activities, indicating the potential of methyl 2-(sulfamoylmethyl)benzoate in pharmaceutical applications (Farooq & Ngaini, 2019).

Safety And Hazards

While specific safety and hazard information for Methyl 2-(sulfamoylmethyl)benzoate is not available in the search results, general safety measures for handling chemical substances would apply. These include avoiding ingestion and inhalation, not getting the substance in eyes or on skin, and keeping away from open flames and hot surfaces .

properties

IUPAC Name

methyl 2-(sulfamoylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUFTHAEAVMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879518
Record name Benzoic acid,2-[(AmSO2)Me]-,Me ester
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(sulfamoylmethyl)benzoate

CAS RN

112941-26-1
Record name Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112941-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester
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Record name Benzoic acid,2-[(AmSO2)Me]-,Me ester
Source EPA DSSTox
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Record name Methyl 2-[(aminosulfonyl)methyl]benzoate
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Record name methyl 2-(sulfamoylmethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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